Heptahelicene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

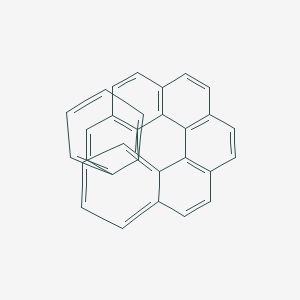

Heptahelicene is a helicene.

Wissenschaftliche Forschungsanwendungen

Material Science

1.1 Chiral Thin Films

Heptahelicene is utilized in the formation of chiral thin films, which are important for applications in spintronics and optoelectronics. Research has shown that the growth dynamics of this compound on metal surfaces (e.g., Cu(100) and Cu(111)) can influence electron reflectivity and spin polarization effects. The interaction between chiral molecules and electrons can lead to phenomena such as chirality-induced spin selectivity (CISS), which is critical for developing advanced electronic devices .

1.2 Optical Materials

Due to its intrinsic chirality and unique optical properties, this compound serves as a promising candidate for optical materials. It has been investigated for use in circularly polarized light emitters and photonic devices. The ability to manipulate light at the nanoscale using chiral materials opens new avenues in photonics and telecommunications .

Catalysis

2.1 Asymmetric Synthesis

This compound has been explored as a chiral auxiliary in asymmetric synthesis. Studies indicate that substituted heptahelicenes can enhance diastereoselectivity in various reactions, making them valuable in the synthesis of complex organic molecules. For instance, Martin et al. reported that heptahelicenes could be employed effectively as chiral ligands in catalytic reactions, improving yields and enantioselectivity .

2.2 Chiral Ligands

The use of this compound as a chiral ligand in transition metal-catalyzed reactions has been documented. Its ability to form stable complexes with metals allows for efficient catalysis in organic transformations, contributing to advancements in synthetic organic chemistry .

Biological Applications

3.1 Drug Development

The chirality of this compound makes it a candidate for drug development, particularly in creating stereochemically pure compounds that are crucial for pharmacological activity. Research into the biological recognition properties of helicenes suggests potential applications in drug design and delivery systems .

3.2 Biosensors

This compound derivatives have been studied for their potential use in biosensors due to their ability to selectively interact with biological molecules. This property can be harnessed for detecting specific biomolecules, enhancing the sensitivity and specificity of biosensing platforms .

Data Table: Summary of this compound Applications

Case Studies

Case Study 1: Chiral Thin Films on Metal Surfaces

A study explored the deposition of this compound on ferromagnetic substrates like Co and Fe bilayers on Cu(111). The results indicated that the growth patterns significantly affected electron spin polarization, showcasing the potential for using this compound in spintronic applications .

Case Study 2: Asymmetric Catalysis

Research conducted by Martin et al. demonstrated that substituted heptahelicenes could serve as effective chiral auxiliaries in diastereoselective reactions, leading to improved yields and enantioselectivities compared to traditional methods .

Eigenschaften

CAS-Nummer |

16914-68-4 |

|---|---|

Molekularformel |

C30H18 |

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

heptacyclo[16.12.0.02,15.03,12.04,9.021,30.024,29]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene |

InChI |

InChI=1S/C30H18/c1-3-7-25-19(5-1)9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-6-2-4-8-26(20)28(22)30(24)29(23)27(21)25/h1-18H |

InChI-Schlüssel |

ZADYHNRFHQXTOH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3 |

Key on ui other cas no. |

16914-68-4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.